![molecular formula C36H23N B14238193 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole CAS No. 585533-53-5](/img/structure/B14238193.png)
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a carbazole core linked to an anthracene unit and a naphthalene moiety. The combination of these aromatic systems imparts distinct electronic and photophysical properties to the compound, making it of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Unit: The anthracene unit can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Carbazole: The anthracene derivative is then coupled with carbazole through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the anthracene unit.
Final Assembly: The final step involves the coupling of the naphthalene moiety to the anthracene-carbazole intermediate, again using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
作用機序
The mechanism of action of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. In optoelectronic applications, the compound’s mechanism involves the efficient transfer of electrons and holes, contributing to its performance in devices like OLEDs.
類似化合物との比較
Similar Compounds
9,10-Di(1-naphthyl)anthracene: Similar structure but lacks the carbazole unit.
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Another related compound with different substitution patterns on the anthracene unit.
2-[4-(9,10-Di-naphthalen-2-yl-anthracen-2-yl)-phenyl]-1-phenyl-1H-benzoimidazole: A compound with similar photophysical properties used in OLED applications.
Uniqueness
The uniqueness of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole lies in its combination of a carbazole core with an anthracene and naphthalene unit, which imparts distinct electronic properties and enhances its performance in various applications, particularly in optoelectronics and biological imaging.
特性
CAS番号 |
585533-53-5 |
|---|---|
分子式 |
C36H23N |
分子量 |
469.6 g/mol |
IUPAC名 |
9-(10-naphthalen-1-ylanthracen-9-yl)carbazole |
InChI |
InChI=1S/C36H23N/c1-2-14-25-24(12-1)13-11-21-28(25)35-29-17-3-5-19-31(29)36(32-20-6-4-18-30(32)35)37-33-22-9-7-15-26(33)27-16-8-10-23-34(27)37/h1-23H |
InChIキー |
WBLXHFDJRBXUHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


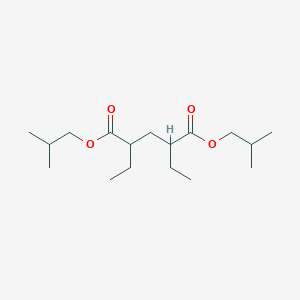
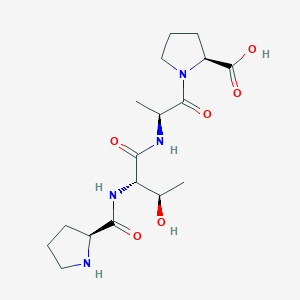
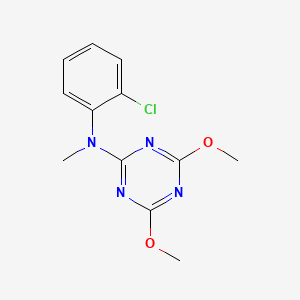

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
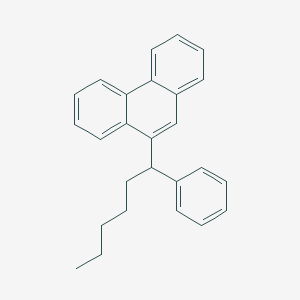
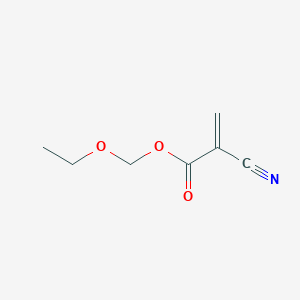

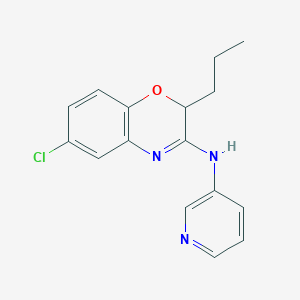
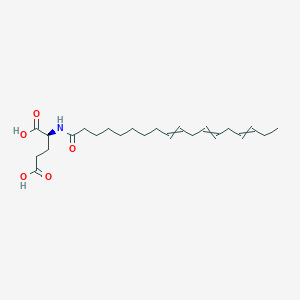
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
